molecular formula C19H22N2O2 B267015 N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide

N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide

カタログ番号 B267015
分子量: 310.4 g/mol
InChIキー: VFFBRHYCWBCFNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide, commonly known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors and is currently being developed by Bristol Myers Squibb for the treatment of various autoimmune diseases.

作用機序

BMS-986165 works by binding to the active site of N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide and preventing its activation. N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide is a key enzyme in the signaling pathway that leads to the activation of B cells and other immune cells. By inhibiting N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide, BMS-986165 reduces the activation of these cells and decreases inflammation.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce inflammation in preclinical models of autoimmune diseases. This reduction in inflammation is thought to be due to the inhibition of N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide and the subsequent decrease in the activation of B cells and other immune cells.

実験室実験の利点と制限

BMS-986165 has several advantages as a potential therapeutic agent for autoimmune diseases. It has shown potent inhibition of N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide, which is a key enzyme in the activation of B cells and other immune cells. It has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are also some limitations to the use of BMS-986165 in lab experiments, including its complex synthesis and the need for expertise in organic chemistry.

将来の方向性

There are several potential future directions for the development of BMS-986165 as a therapeutic agent for autoimmune diseases. These include exploring its efficacy in clinical trials, investigating its potential use in combination with other drugs, and exploring its use in other autoimmune diseases. Additionally, further research is needed to better understand the mechanism of action of BMS-986165 and its potential side effects.

合成法

The synthesis of BMS-986165 involves several steps, including the preparation of the starting materials, the formation of the amide bond, and the purification of the final product. The process is complex and requires expertise in organic chemistry.

科学的研究の応用

BMS-986165 has shown potent inhibition of N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide, which plays a critical role in the activation of B cells and other immune cells. This inhibition has been shown to reduce inflammation and improve disease outcomes in preclinical studies of rheumatoid arthritis, lupus, and other autoimmune diseases.

特性

製品名

N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide

分子式

C19H22N2O2

分子量

310.4 g/mol

IUPAC名

N-[4-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)16-9-11-17(12-10-16)21-19(23)15-7-5-13(2)6-8-15/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23)

InChIキー

VFFBRHYCWBCFNA-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C

正規SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。